molecular formula C14H22N6O4 B2812668 2-(2,6-Dimethylmorpholin-4-yl)-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine CAS No. 672918-99-9

2-(2,6-Dimethylmorpholin-4-yl)-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine

Cat. No. B2812668
CAS RN: 672918-99-9
M. Wt: 338.368
InChI Key: ADFPGGBMTFDYOE-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylmorpholin-4-yl)-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine, commonly known as DMNP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMNP is a highly reactive compound that has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.

Scientific Research Applications

Comparative Kinetic Studies in Colloidal Aggregates

A study by García‐Río et al. (2003) explored the kinetics of nitroso group transfer in colloidal aggregates like micelles and vesicles, utilizing secondary amines such as morpholine (García‐Río, Hervés, Mejuto, Pérez‐Juste, & Rodríguez-Dafonte, 2003). This research provides insight into the reactivity of morpholine derivatives within different colloidal systems, offering a foundational understanding of how such compounds might behave in complex chemical environments.

Molecular and Supramolecular Structures

The work of Quesada et al. (2004) on symmetrically 4,6-disubstituted 2-aminopyrimidines, including those with a 5-nitroso substituent, highlights the importance of molecular and supramolecular structures in determining the properties of these compounds. The study reveals the extensive charge-assisted hydrogen bonding characteristic of nitroso compounds and their potential applications in designing materials with specific interaction capabilities (Quesada, Marchal, Melguizo, Low, & Glidewell, 2004).

Nucleophilic Aromatic Substitution

Research by D’Anna et al. (2006) on the nucleophilic aromatic substitution of nitrothiophenes with amines, including morpholine, in room-temperature ionic liquids presents an innovative approach to chemical synthesis. This study indicates the potential of using morpholine derivatives in the synthesis of complex organic molecules, highlighting the versatility and reactivity of these compounds (D’Anna, Frenna, Noto, Pace, & Spinelli, 2006).

Photophysical Properties and Material Development

Palion-Gazda et al. (2019) explored the structure-dependent and environment-responsive optical properties of trisheterocyclic systems with electron-donating amino groups, including morpholine. This research demonstrates the application of such compounds in developing new materials with specific optical properties, useful in various technological and scientific fields (Palion-Gazda, Machura, Klemens, Szłapa-Kula, Krompiec, Siwy, Janeczek, Schab-Balcerzak, Grzelak, & Maćkowski, 2019).

Donor Radical Synthesis

Sakurai, Izuoka, and Sugawara (2000) synthesized amine-based donor radicals, including morpholinonitronyl nitroxides, examining their donor abilities through cyclic voltammetry. The study offers insights into the electrochemical properties of morpholine derivatives and their potential applications in creating new radical-based materials or molecules (Sakurai, Izuoka, & Sugawara, 2000).

properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-6-morpholin-4-yl-5-nitropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O4/c1-9-7-19(8-10(2)24-9)14-16-12(15)11(20(21)22)13(17-14)18-3-5-23-6-4-18/h9-10H,3-8H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFPGGBMTFDYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=C(C(=N2)N3CCOCC3)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dimethylmorpholin-4-yl)-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine

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